2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine
Overview
Description
2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine typically involves the reaction of 3-methylpyridine with 2-amino-2-methylpropanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the oxazole ring. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Organolithium compounds and Grignard reagents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)aniline
- 4-(2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Uniqueness
2-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-3-methyl-pyridine is unique due to its dual ring structure, which imparts distinct chemical properties
Properties
IUPAC Name |
4,4-dimethyl-2-(3-methylpyridin-2-yl)-5H-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-4-6-12-9(8)10-13-11(2,3)7-14-10/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQHILUUHXSTOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(CO2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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